molecular formula C29H26N2O5 B1315917 (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 68313-81-5

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B1315917
CAS No.: 68313-81-5
M. Wt: 482.5 g/mol
InChI Key: AOHGUDVDPXLJEP-VYKTZEHYSA-N
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Description

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a benzhydryl group, a methylene group, and a carboxylate group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of the benzhydryl group: This step involves the attachment of the benzhydryl group to the bicyclic core through a series of reactions, such as Friedel-Crafts alkylation.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R,7R)-Benzhydryl 7-(4-chlorobenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
  • (2R,6R,7R)-Benzhydryl 7-(4-fluorobenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

Uniqueness

The uniqueness of (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate lies in its specific structural features, such as the presence of the 4-methylbenzamido group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

benzhydryl (2R,6R,7R)-7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-18-13-15-22(16-14-18)26(32)30-23-27(33)31-24(19(2)17-35-28(23)31)29(34)36-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23-25,28H,2,17H2,1H3,(H,30,32)/t23-,24+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGUDVDPXLJEP-VYKTZEHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@@H]3N(C2=O)[C@H](C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574880
Record name Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68313-81-5
Record name Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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